

LWY713: A Comparative Analysis of its Cross-Reactivity Profile

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Compound of Interest

Compound Name: LWY713

Cat. No.: B12379227

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For Researchers, Scientists, and Drug Development Professionals

LWY713 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Fms-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).^[1]^[2] As a heterobifunctional molecule, **LWY713** recruits the E3 ubiquitin ligase cereblon to induce the ubiquitination and subsequent proteasomal degradation of FLT3.^[1]^[3] This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the target protein entirely. A crucial aspect of its therapeutic potential lies in its selectivity, minimizing off-target effects that can lead to toxicity. This guide provides a comparative analysis of the cross-reactivity of **LWY713** with other kinases, based on available data.

Kinase Selectivity Profile of LWY713

A key study on **LWY713** demonstrated its high selectivity for FLT3. While comprehensive quantitative data from a broad kinome screen is not publicly available in the reviewed literature, specific off-target kinase assessments were conducted.

Summary of Kinase Cross-Reactivity Data

Kinase Target	LWY713 Activity
FLT3	Potent Degradar
AXL	No Degradation
ALK	No Degradation
LTK	No Degradation

This table is based on qualitative data from a 2024 publication which states that **LWY713** did not degrade AXL, ALK, and LTK, highlighting its selectivity.[\[2\]](#)

The selectivity of **LWY713** for FLT3 over other kinases like AXL, ALK, and LTK is a significant finding, as these kinases can be associated with off-target effects in other therapies.[\[2\]](#) The design of **LWY713**, which utilizes a gilteritinib warhead, was guided by the co-crystal structure of FLT3 with gilteritinib, allowing for a linker attachment site that minimizes interference with binding to other kinases.[\[2\]](#)

Experimental Protocols

The assessment of kinase selectivity is a critical step in drug development. The following outlines a general experimental workflow for determining the cross-reactivity of a compound like **LWY713**.

Kinase Selectivity Profiling (e.g., KINOMEScan™)

This method is widely used to quantitatively assess the binding of a compound against a large panel of kinases.

- **Compound Preparation:** The test compound (**LWY713**) is prepared at a specified concentration, typically in DMSO.
- **Binding Assay:** The compound is incubated with a panel of DNA-tagged kinases. The assay measures the ability of the compound to displace a reference ligand from the kinase's active site.

- **Quantification:** The amount of each kinase bound to the reference ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced signal indicates that the test compound is binding to the kinase.
- **Data Analysis:** The results are often expressed as the percentage of the control (DMSO) signal remaining. Lower percentages indicate stronger binding of the test compound to the kinase.

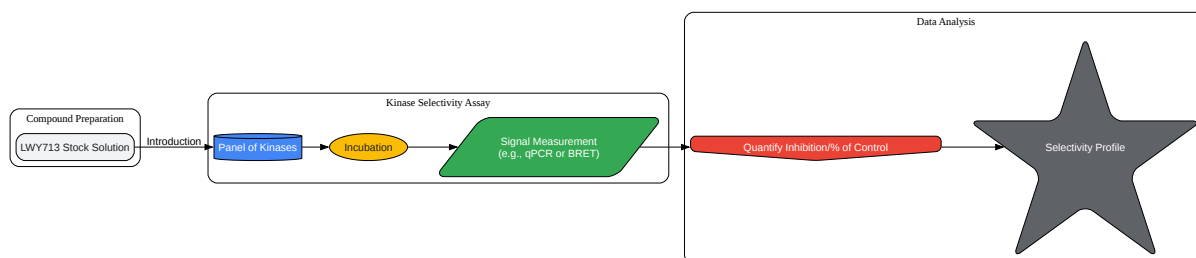
Cellular Target Engagement Assays (e.g., NanoBRET™)

These assays are performed in living cells to confirm target engagement and selectivity in a more physiologically relevant context.

- **Cell Line Preparation:** Cells expressing the target kinase are engineered to express a NanoLuc® luciferase fusion of the kinase.
- **Compound Treatment:** The cells are treated with varying concentrations of the test compound.
- **Tracer Addition:** A fluorescent tracer that binds to the kinase is added to the cells.
- **BRET Measurement:** Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer is measured. A decrease in the BRET signal indicates that the compound is displacing the tracer from the kinase.
- **Data Analysis:** The data is used to determine the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of tracer binding.

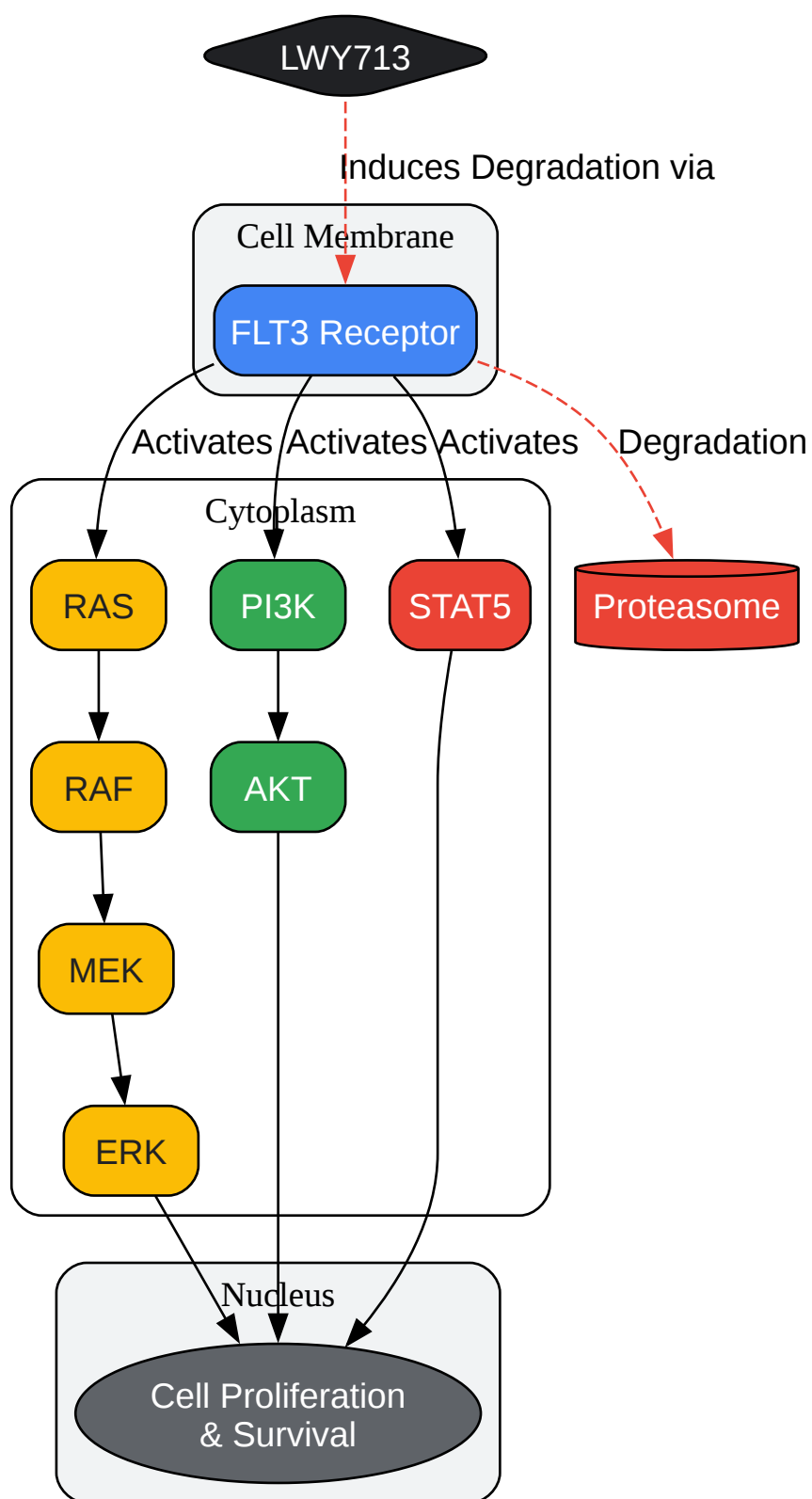
Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved in evaluating **LWY713**, the following diagrams illustrate the experimental workflow for kinase selectivity and the targeted FLT3 signaling pathway.



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Kinase Selectivity Profiling Workflow



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LWY713-Mediated Degradation of FLT3 and Downstream Signaling

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References

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